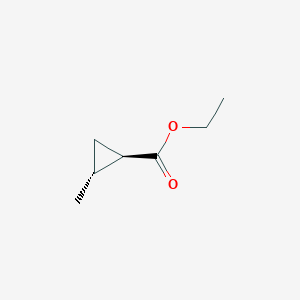
4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione, commonly referred to as DMT, is an organic compound with a wide range of applications in the scientific research field. It is a highly reactive compound that is used in a variety of synthetic processes and is found in many natural products. DMT is a versatile compound that can be used in a variety of ways to study and understand the structure and function of organic molecules.
Wirkmechanismus
The mechanism of action of DMT is not fully understood, however, it is believed to act as a nucleophile in the reaction. This means that it is able to form covalent bonds with other molecules and can be used to catalyze a variety of reactions. In addition, DMT is believed to act as an electrophile, meaning that it is able to form electrostatic bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMT are not fully understood. However, it is believed that DMT may act as a neurotransmitter in the brain, which could explain its psychoactive effects. In addition, DMT has been shown to have an analgesic effect in animals, and it has been suggested that it may have a similar effect in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DMT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly reactive, making it ideal for a variety of synthetic processes. In addition, DMT is relatively stable and can be stored for extended periods of time. However, DMT is also highly toxic and must be handled with care when used in laboratory experiments.
Zukünftige Richtungen
The future of DMT research is promising, as there is a growing interest in the compound and its potential applications. One potential area of research is in the development of new synthetic methods for the synthesis of DMT. In addition, further research is needed to better understand the biochemical and physiological effects of DMT, as well as its potential therapeutic applications. Finally, further research is needed to understand the mechanism of action of DMT and its potential applications in the synthesis of pharmaceuticals and polymers.
Synthesemethoden
The synthesis of DMT is achieved through the condensation reaction of 3-methyl-2-oxazolidinone and 4-methyl-1,2-dihydro-2,2,5-thiophene-3-carboxylic acid. This reaction is typically carried out in aqueous solution and yields a product of high purity. The reaction is also relatively simple and can be completed in a short amount of time.
Wissenschaftliche Forschungsanwendungen
DMT is a versatile compound that has a wide range of applications in the scientific research field. It can be used in the synthesis of a variety of organic compounds, such as peptides, proteins, and nucleic acids. DMT is also used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, DMT is used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
Eigenschaften
IUPAC Name |
4,4-dimethyl-2,2-dioxooxathiolan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBFMNWNPKPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787187 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione | |
CAS RN |
5927-70-8 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)





![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)

![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)